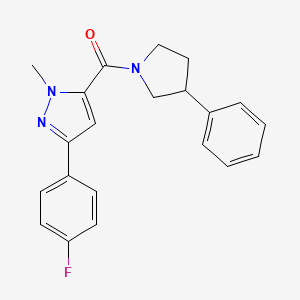![molecular formula C24H26N4O4 B6505264 3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide CAS No. 1396631-34-7](/img/structure/B6505264.png)
3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa . It’s being developed for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
The synthesis of similar compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Chemical Reactions Analysis
The title compound was synthesized through the reaction between 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione and 2,5-dimethoxybenzladehyde under aldol condensation condition .Mecanismo De Acción
Target of Action
The compound, also known as apixaban , primarily targets activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis, making it a key target for anticoagulant drugs .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This interaction results in a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, apixaban interferes with the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in blood clot formation, thereby preventing thromboembolic diseases .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of O-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by apixaban results in a reduction in thrombin generation, leading to a decrease in blood clot formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .
Action Environment
The action of apixaban can be influenced by various environmental factors. For instance, certain drug-drug interactions could potentially affect its efficacy . Apixaban has been noted for its low potential for such interactions . Additionally, factors such as pH and temperature could potentially influence the stability of the compound . .
Safety and Hazards
Direcciones Futuras
Dihydropyrimidine derivatives possess great potential to be used as a precursor for the synthesis of wide diverse dihydropyrimidine-like derivatives . The discovery of 4-(3-hydroxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione, which is well known as monastrol, as a moderate anticancer agent through inhibition of the microtubule-stimulated ATPase activity of Eg5 inspired researchers to use this protein as a protein target to develop new anticancer agents due to its specific function during the cell cycle .
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-27-21(15-20(26-27)19-14-18(31-2)11-12-22(19)32-3)24(30)25-16-7-9-17(10-8-16)28-13-5-4-6-23(28)29/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFFRSCMLWUQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-1-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B6505203.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6505206.png)
![3-[2-oxo-2-(3-{[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6505221.png)
![4-methoxy-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole](/img/structure/B6505226.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}oxy)-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B6505234.png)
![N-(butan-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6505243.png)
![ethyl 4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxylate](/img/structure/B6505250.png)
![2-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B6505256.png)

![4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6505267.png)
![1-(2-phenoxyethyl)-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6505268.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6505285.png)
![3-(4-fluorophenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6505286.png)
![N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6505291.png)